
Lydicamycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
利迪霉素是一种有机化合物,分子式为C₄₇H₇₄N₄O₁₀。它是一种抗生素,对革兰氏阳性细菌具有活性。 利迪霉素由链霉菌属的链霉菌和链霉菌产生 。 该化合物属于非核糖体肽-聚酮化合物杂合支架家族,在其结构的两端具有独特的四甲酸和吡咯烷部分 .
准备方法
合成路线和反应条件: 利迪霉素通过模块化的生物合成装配线生产,特别是I型聚酮合酶和非核糖体肽合酶 。 利迪霉素的生物合成基因簇已被充分表征,包括来自一条途径的以前未报道的化合物 .
工业生产方法: 在工业环境中,利迪霉素通常通过在ISP2琼脂上培养链霉菌或链霉菌在30°C下生产。 然后将琼脂切成小块,并用甲醇超声提取,以提高提取率 .
化学反应分析
Biosynthetic Pathway and Key Enzymatic Reactions
Lydicamycin is synthesized via a hybrid type I polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) assembly line . Key steps include:
-
Polyketide Chain Assembly : Modular PKS enzymes catalyze sequential condensation of malonyl-CoA extender units, forming the polyketide backbone.
-
Tetramic Acid Formation : NRPS domains facilitate cyclization of the terminal amino acid (e.g., glutamic acid) to generate the tetramic acid moiety, a hallmark of this compound .
-
Post-Assembly Modifications :
Structural Modifications and Congeners
Recent studies identified novel this compound congeners through metabolic network analysis and molecular networking . Key derivatives include:
Key Findings :
-
Demethylation at C-30 (TPU-0037-A) reduces steric hindrance, altering binding affinity .
-
Dehydration at C-14/C-15 (TPU-0037-B) increases planar rigidity, enhancing antibacterial potency .
Metabolic Stability and Degradation
-
In vitro Studies : this compound undergoes rapid hydrolysis in acidic conditions (pH < 4), forming inactive byproducts .
-
Enzymatic Degradation : Cytochrome P450 enzymes oxidize the polyketide chain, reducing its half-life in mammalian systems .
Computational Modeling of Reactivity
Molecular dynamics simulations predict:
科学研究应用
Antimicrobial Research
Mechanism of Action
Lydicamycin exhibits potent antimicrobial activity primarily against Gram-positive bacteria, including strains resistant to conventional antibiotics. Its mechanism involves the inhibition of bacterial protein synthesis by targeting the ribosomal machinery, disrupting translation processes . This characteristic positions this compound as a promising candidate for developing new treatments against multidrug-resistant bacterial infections.
Case Studies
- MRSA Inhibition : Novel congeners of this compound have been isolated and tested for their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). These studies indicate that certain this compound derivatives exhibit enhanced antibacterial properties, suggesting potential for clinical applications in treating resistant infections .
- Antioomycete Activity : this compound A and B have demonstrated significant efficacy against Phytophthora and Pythium, pathogens responsible for root rot in crops. In vivo assays showed that this compound A outperformed the commercial fungicide metalaxyl, highlighting its potential as a biocontrol agent in agriculture .
Agricultural Applications
Influence on Plant Growth
Recent research indicates that this compound can modulate plant growth by affecting auxin transport mechanisms. Specifically, it induces flavonol overaccumulation in Arabidopsis thaliana, which subsequently influences root development and overall plant health . This discovery opens avenues for using this compound in agricultural biotechnology to enhance crop resilience and productivity.
Data Table: Effects of this compound on Plant Development
Treatment | Auxin Transport Impact | Growth Response | Reference |
---|---|---|---|
This compound A | Inhibition of PIN proteins | Reduced seedling growth | |
Metalaxyl (control) | Standard growth | Normal development |
Biosynthetic Research
Biosynthetic Pathways
The biosynthesis of this compound involves complex metabolic pathways, including polyketide synthases and nonribosomal peptide synthetases. Understanding these pathways is crucial for synthetic biology applications aimed at producing this compound analogs with improved efficacy or reduced side effects .
Environmental Interactions
Microbial Interactions
this compound plays a role in microbial interactions within soil ecosystems, particularly among actinobacteria. Studies have shown that it can induce sporulation in co-cultured Streptomyces species, suggesting a broader ecological role in mediating competition and promoting biodiversity through antibiosis .
作用机制
利迪霉素通过靶向细菌细胞壁,破坏其合成并导致细胞裂解而发挥作用。 分子靶标包括参与细胞壁生物合成的酶,相关途径主要与肽聚糖合成有关 .
类似化合物:
TPU-0037-A, B, C, 和 D: 这些是链霉菌产生的具有抗MRSA活性的利迪霉素类似物.
其他聚酮类抗生素: 红霉素和四环素等化合物也属于聚酮类抗生素。
独特性: 利迪霉素因其非核糖体肽-聚酮化合物杂合支架而独一无二,该支架包括四甲酸和吡咯烷部分。
相似化合物的比较
TPU-0037-A, B, C, and D: These are lydicamycin congeners with anti-MRSA activity produced by Streptomyces platensis.
Other Polyketide Antibiotics: Compounds such as erythromycin and tetracycline also belong to the polyketide class of antibiotics.
Uniqueness: this compound is unique due to its hybrid nonribosomal peptide-polyketide scaffold, which includes both tetramic acid and pyrrolidine moieties.
生物活性
Lydicamycin is a polyketide antibiotic produced by the actinomycete Streptomyces lydicus, notable for its unique structural characteristics and broad-spectrum antibacterial activity. This article delves into the biological activity of this compound, including its mechanisms of action, biosynthesis, and potential applications in medicine and agriculture.
This compound features a complex structure that includes tetramic acid and pyrrolidine moieties, which contribute to its biological properties. The compound exhibits significant antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The minimum inhibitory concentrations (MICs) for MRSA have been reported between 1–4 μg/mL, comparable to vancomycin, a standard treatment for resistant strains .
The mechanism of action of this compound involves disrupting bacterial cell wall synthesis, specifically targeting peptidoglycan biosynthesis. This disruption leads to cell lysis and death, making it effective against pathogens that are resistant to conventional antibiotics .
Biosynthesis of this compound
The biosynthetic pathway of this compound has been elucidated through genomic studies that identified the corresponding gene clusters responsible for its production. These clusters include type I polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), which work in tandem to assemble the complex molecular structure of this compound .
Key Findings on Biosynthesis:
- Gene Clusters : The Streptomyces sp. TP-A0598 contains multiple PKS and NRPS gene clusters that facilitate the biosynthesis of this compound and its congeners .
- Metabolic Engineering : Insights into the biosynthetic machinery open avenues for bioengineering efforts aimed at enhancing the yield or modifying the structure of this compound for improved efficacy .
Case Studies on Biological Activity
Several studies have investigated the biological activity of this compound in various contexts:
- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of MRSA in vitro, showcasing its potential as an alternative treatment in antibiotic-resistant infections .
- Agricultural Applications : Research has indicated that compounds derived from Streptomyces species, including this compound, may also possess herbicidal properties. Laboratory experiments with Arabidopsis thaliana showed that these metabolites could inhibit plant growth, suggesting a dual role as both antibiotics and herbicides .
- Cross-Kingdom Interactions : Recent findings suggest that this compound may mediate interactions between bacteria and fungi, indicating a broader ecological role beyond its antibacterial properties .
Comparative Biological Activity Table
Compound | MIC (μg/mL) | Target Organisms | Mechanism |
---|---|---|---|
This compound | 1–4 | MRSA, Enterococcus spp. | Cell wall synthesis inhibition |
Vancomycin | 0.25–2 | MRSA | Cell wall synthesis inhibition |
MC21-A | 1–4 | MRSA | Membrane permeability disruption |
属性
IUPAC Name |
2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74N4O10/c1-26(37(54)10-7-11-38(55)27(2)13-18-33(53)24-31-9-8-22-51(31)46(48)49)12-16-32(52)17-14-28(3)42(58)29(4)15-19-35-30(5)23-34-36(20-21-39(56)43(34)59)47(35,6)44(60)41-40(57)25-50-45(41)61/h7,10,12-14,16,23,26,29,31-39,42-43,52-56,58-60H,8-9,11,15,17-22,24-25H2,1-6H3,(H3,48,49)(H,50,61) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSRCWWMQWCNGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C(=CCC(CC3CCCN3C(=N)N)O)C)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74N4O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。